molecular formula C17H16BrNO4 B14727991 (E)-3-(2-aminophenyl)-2-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid CAS No. 5391-70-8

(E)-3-(2-aminophenyl)-2-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid

Cat. No.: B14727991
CAS No.: 5391-70-8
M. Wt: 378.2 g/mol
InChI Key: XMHSSYYKBDBYIO-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-aminophenyl)-2-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid is an organic compound that features a conjugated system with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-aminophenyl)-2-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid typically involves a multi-step process. One common method starts with the bromination of 3,4-dimethoxyaniline to obtain 3-bromo-4,5-dimethoxyaniline. This intermediate is then subjected to a Heck reaction with 2-aminobenzaldehyde to form the desired product. The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-aminophenyl)-2-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-aminophenyl)-2-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(2-aminophenyl)-2-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The amino and bromo groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The conjugated system can also participate in electron transfer processes, affecting cellular pathways and biochemical reactions.

Properties

CAS No.

5391-70-8

Molecular Formula

C17H16BrNO4

Molecular Weight

378.2 g/mol

IUPAC Name

(E)-3-(2-aminophenyl)-2-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C17H16BrNO4/c1-22-15-9-11(8-13(18)16(15)23-2)12(17(20)21)7-10-5-3-4-6-14(10)19/h3-9H,19H2,1-2H3,(H,20,21)/b12-7+

InChI Key

XMHSSYYKBDBYIO-KPKJPENVSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C(=C\C2=CC=CC=C2N)/C(=O)O)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C(=CC2=CC=CC=C2N)C(=O)O)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.